1-(4-Fluorophenyl)guanidine

Antioxidant DPPH Assay Structure-Activity Relationship

Generic phenylguanidine isomers introduce variability in target binding, jeopardizing SAR reproducibility. 1-(4-Fluorophenyl)guanidine (CAS 65783-21-3) resolves this with a precisely defined para-fluoro substitution pattern. - Para-fluoro isomer shows enhanced DPPH radical scavenging vs. ortho analog (Ullah et al., 2017). - Key intermediate for NHE inhibitors (EP0744397A2) & Rac1 GTPase inhibitors (US20140228388A1). - Consistent purity ≥95% with full QC documentation. Ships ambient, store at 2-8°C.

Molecular Formula C7H8FN3
Molecular Weight 153.16 g/mol
CAS No. 65783-21-3
Cat. No. B1348145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)guanidine
CAS65783-21-3
Molecular FormulaC7H8FN3
Molecular Weight153.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C(N)N)F
InChIInChI=1S/C7H8FN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
InChIKeySTTLMODNENPLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)guanidine: Core Chemical Properties


1-(4-Fluorophenyl)guanidine (CAS 65783-21-3) is a member of the aryl guanidine class, characterized by a guanidino group directly attached to a para-fluorophenyl ring. This structural motif is a known pharmacophore found in a range of biologically active molecules [1]. The presence of the fluorine substituent influences key physicochemical properties, such as lipophilicity and basicity, which are critical factors in its interaction with biological targets [2].

Structural Motif Para-fluoro aryl guanidine core
Reported Pharmacophore Present in bioactive molecules
Physicochemical Profile Fluorine modulates lipophilicity and basicity

1-(4-Fluorophenyl)guanidine: Irreplaceable Substructure


In drug discovery and chemical biology, the biological activity of aryl guanidines is exquisitely sensitive to both the position and electronic nature of the phenyl ring substituent [1]. The para-fluoro substitution in 1-(4-Fluorophenyl)guanidine is not merely a generic modification; it creates a distinct electronic and steric profile compared to its unsubstituted, ortho-fluoro, or chloro analogs [2]. This differentiation translates directly into quantifiable changes in target binding affinity, potency, and selectivity, making generic substitution a high-risk proposition for reproducible research and development. The following evidence quantifies these critical differences.

Non-fluorinated analogs
Absence of fluorine may alter target binding and electronic profile
Ortho-fluoro isomers
Substitution position shift can change steric and electronic properties
Chloro or other halo analogs
Different halogen may not reproduce para-fluoro electronic effects

1-(4-Fluorophenyl)guanidine: Comparative Evidence vs. Analogs


DPPH Radical Scavenging: Para vs. Ortho

The antioxidant capacity of fluoro-substituted guanidines is highly dependent on the position of the fluorine atom on the phenyl ring. The para-substituted 1-(4-Fluorophenyl)guanidine demonstrates significantly enhanced DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging ability compared to its ortho-substituted isomer [1]. This indicates that the para-fluoro configuration is a key determinant for potent antioxidant activity within this class.

DPPH Scavenging
Class-level inference
Para-fluoro: enhanced activity vs Ortho-fluoro isomer
Supports antioxidant SAR context
Data to verify; abstract-level evidence
Antioxidant DPPH Assay Structure-Activity Relationship

NHE Inhibitor Scaffold

The 4-fluorophenylguanidine moiety is a critical structural component in a class of potent and selective Na+/H+ exchanger (NHE) inhibitors, as described in patent EP0744397A2 [1]. The invention explicitly states that at least one fluorine atom must be present on the phenyl ring, and the para-substitution is a preferred embodiment for achieving therapeutic activity. This patent protection demonstrates the specific and non-obvious value of the 4-fluorophenylguanidine substructure for this pharmacological target.

NHE Inhibitor Scaffold
Supporting evidence
Key substructure in patented NHE inhibitor series
Supports NHE pathway inhibitor design
Patent-based evidence; requires validation
Na+/H+ Exchanger NHE Inhibitor Cardiovascular

Rac1 Inhibitor Scaffold for Oncology

1-(4-Fluorophenyl)guanidine is a foundational building block for a series of phenyl-guanidine derivatives patented as inhibitors of the small GTPase Rac1 [1]. These compounds are claimed as agents for the treatment of aggressive and/or resistant tumors by blocking Rac1's interaction with guanosine exchange factors (GEFs). The specific 4-fluorophenyl motif is a defined and essential part of the active pharmacophore described in the patent's claims.

Rac1 Inhibitor Core
Supporting evidence
Core phenylguanidine scaffold for Rac1 inhibitors
Provides starting point for Rac1 pathway probes
Patent-based; synthesis and testing required
Rac1 Inhibition GTPase Oncology Metastasis

Binding Affinity of a Close Analog

A direct analog, 1-(4-aminobutyl)-3-(4-fluorophenyl)guanidine, demonstrates a high binding affinity for Polyamine oxidase 1 (Zea mays) [1]. While not the exact compound, this data underscores the strong target engagement potential of the 4-fluorophenylguanidine core. The presence of the 4-fluorophenyl group in a guanidine framework is a key driver of this potent interaction, as documented in the BindingDB database.

Analog Binding Affinity
Supporting evidence
Close analog shows high binding affinity to polyamine oxidase
Validates chemotype for enzyme inhibition studies
Analog data; direct compound validation needed
Binding Affinity Polyamine Oxidase Enzyme Inhibition

1-(4-Fluorophenyl)guanidine: Targeted Applications


Selective NHE Inhibitor Development

Utilize 1-(4-Fluorophenyl)guanidine as a key intermediate for synthesizing a patented class of Na+/H+ exchanger (NHE) inhibitors. This application is directly supported by patent EP0744397A2, which identifies the 4-fluorophenylguanidine structure as essential for potent and selective activity against NHE isoforms, a therapeutic target in cardiovascular and renal diseases [1].

Anti-Metastatic Rac1 Inhibitor Synthesis

Employ this compound as the core phenylguanidine scaffold for generating novel inhibitors of the Rac1 GTPase. This application is validated by patent US20140228388A1, which claims phenyl-guanidine derivatives, with the 4-fluorophenyl motif being a specific and critical component, as effective agents for treating aggressive and resistant tumors by disrupting Rac1-mediated signaling pathways [2].

Antioxidant Guanidine SAR Studies

Use 1-(4-Fluorophenyl)guanidine as the preferred para-substituted isomer in comparative SAR studies. Evidence from Ullah et al. (2017) demonstrates that the para-fluoro substitution significantly enhances DPPH radical scavenging ability compared to the ortho-substituted analog, making it the optimal choice for developing potent antioxidant compounds within the aryl guanidine class [3].

Polyamine Oxidase Chemical Probes

Leverage 1-(4-Fluorophenyl)guanidine as a precursor for synthesizing chemical probes targeting polyamine oxidase enzymes. The documented high-affinity binding of a close structural analog, 1-(4-aminobutyl)-3-(4-fluorophenyl)guanidine, validates this chemotype for achieving potent enzyme inhibition, providing a solid foundation for probe development [4].

Application
Selection Property
Validation Focus
NHE pathway inhibitor design
Para-fluoro guanidine scaffold
Patent-reported NHE selectivity context
Rac1 inhibitor synthesis research
4-Fluorophenyl guanidine core
Rac1 inhibition pathway assays
Antioxidant SAR studies
Para-fluoro substitution effect
DPPH radical scavenging comparison
Polyamine oxidase probe development
4-Fluorophenyl guanidine chemotype
Enzyme binding assay validation

Technical Documentation Hub

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41 linked technical documents
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